5-[(3-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride
Description
5-[(3-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride is a pyrazole-based compound featuring a 3-hydroxyphenylmethylamino substituent at position 5, a methyl group at position 2, and a carboxamide group at position 3, with a hydrochloride salt form. Although direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest possible applications in receptor modulation or enzyme inhibition, depending on substituent effects and target specificity.
Properties
Molecular Formula |
C12H15ClN4O2 |
|---|---|
Molecular Weight |
282.72 g/mol |
IUPAC Name |
5-[(3-hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H14N4O2.ClH/c1-16-10(12(13)18)6-11(15-16)14-7-8-3-2-4-9(17)5-8;/h2-6,17H,7H2,1H3,(H2,13,18)(H,14,15);1H |
InChI Key |
IYQMMPQQOJJABL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)NCC2=CC(=CC=C2)O)C(=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazine and 1,3-Diketone Cyclization
Procedure :
- Reactants : Hydrazine hydrate and β-keto esters (e.g., ethyl acetoacetate).
- Conditions : Reflux in ethanol or methanol (60–80°C, 4–6 hours).
- Mechanism : The β-keto ester reacts with hydrazine to form a hydrazone intermediate, which undergoes cyclization to yield 5-hydroxypyrazole derivatives.
Example :
Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to form ethyl 5-hydroxy-3-methyl-1H-pyrazole-4-carboxylate (yield: 85–95%).
Optimization :
Catalysts such as ZnO nanoparticles improve yields (95%) and reduce reaction times (15 minutes).
| Catalyst | Time (min) | Yield (%) |
|---|---|---|
| ZnO (nano) | 15 | 95 |
| Al₂O₃ | 45 | 55 |
Functionalization of the Pyrazole Core
Methylation at N-1
Procedure :
- Reactants : Pyrazole ester and dimethyl sulfate.
- Conditions : Toluene, NaHCO₃, 20–30°C, 2 hours.
- Outcome : Converts 5-hydroxy-1H-pyrazole-4-carboxylate to 1-methyl-5-hydroxy-pyrazole-4-carboxylate.
Example :
Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate reacts with dimethyl sulfate to yield ethyl 1-methyl-5-hydroxy-pyrazole-4-carboxylate (yield: 78%).
Saponification and Acid Chloride Formation
Procedure :
- Saponification : Treat the ester with NaOH in ethanol/water (room temperature, 2 hours) to form the carboxylic acid.
- Acid Chloride : Reflux the acid with SOCl₂ (8 hours) to generate the acid chloride.
Example :
Ethyl 1-methyl-5-hydroxy-pyrazole-4-carboxylate → 1-methyl-5-hydroxy-pyrazole-4-carboxylic acid (yield: 75%).
Carboxamide Formation
Procedure :
- Reactants : Pyrazole acid chloride and methylamine.
- Conditions : Anhydrous THF, K₂CO₃, 0–5°C, then room temperature.
- Outcome : Forms 1-methyl-5-hydroxy-2-methylpyrazole-3-carboxamide.
Example :
1-Methyl-5-hydroxy-pyrazole-4-carbonyl chloride reacts with methylamine in THF to yield the carboxamide (yield: 75–82%).
Introduction of the 3-Hydroxyphenylmethylamino Group
Reductive Amination
Procedure :
- Reactants : 5-Amino-2-methylpyrazole-3-carboxamide and 3-hydroxybenzaldehyde.
- Conditions : NaBH₃CN or H₂/Pd-C in methanol, 24 hours.
- Outcome : Forms the secondary amine linkage.
Example :
5-Amino-2-methylpyrazole-3-carboxamide reacts with 3-hydroxybenzaldehyde under reductive conditions to yield 5-[(3-hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide (yield: 60–70%).
Buchwald-Hartwig Coupling (Alternative)
Procedure :
- Reactants : 5-Bromo-2-methylpyrazole-3-carboxamide and 3-hydroxybenzylamine.
- Conditions : Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 100°C, 12 hours.
- Outcome : Direct C–N bond formation.
Example :
5-Bromo-2-methylpyrazole-3-carboxamide couples with 3-hydroxybenzylamine to form the target compound (yield: 50–65%).
Hydrochloride Salt Formation
Procedure :
- Reactants : Free base of the compound and HCl.
- Conditions : Ethanol or diethyl ether, 0–5°C, 1 hour.
- Outcome : Precipitation of the hydrochloride salt.
Example :
5-[(3-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide is treated with 1M HCl in ethanol to yield the hydrochloride salt (yield: 90–95%).
Optimization and Challenges
Regioselectivity in Pyrazole Formation
Protecting Group Strategies
- The hydroxyl group on the phenyl ring requires protection (e.g., benzyl ether) during reactions involving strong acids/bases.
- Deprotection : Use BBr₃ in DCM (−78°C to room temperature).
Analytical Data
Chemical Reactions Analysis
Types of Reactions
5-[(3-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
5-[(3-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride
- Structural Differences : Replaces the 3-hydroxyphenyl group with a 2,5-dimethylpyrazol-3-yl substituent.
- Molecular weight is similar (284.74 vs. 282.73 for the target compound) .
4,5-Dihydropyrazole-1-carboximidamide Derivatives ()
- Structural Differences : Compounds such as 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide feature a dihydropyrazole core and aryl substituents (e.g., chlorophenyl, methoxyphenyl).
- Impact on Properties : Chlorophenyl groups enhance lipophilicity, favoring CNS penetration, while methoxy groups improve solubility. The carboximidamide group (vs. carboxamide in the target) may alter hydrogen-bonding interactions .
Data Table: Structural and Physicochemical Comparison
Comparison with Functional Analogs
Phenylephrine Hydrochloride
- Structural Differences: Ethanolamine core vs. pyrazole in the target compound. Both share a 3-hydroxyphenylmethylamino motif.
- Functional Impact: Phenylephrine is a selective α1-adrenergic agonist used as a decongestant. The ethanolamine core facilitates adrenergic receptor binding, whereas the pyrazole-carboxamide structure in the target compound may favor alternative targets (e.g., kinases or enzymes) .
Phenylephrine Impurities ()
- Phenylephrone Hydrochloride: Features a ketone group instead of ethanol, reducing receptor affinity but increasing metabolic stability.
Research Findings and Trends
Substituent Polarity : The 3-hydroxyphenyl group in the target compound enhances solubility (similar to Phenylephrine Hydrochloride) compared to chlorophenyl or alkylpyrazole analogs, which prioritize lipophilicity .
Core Structure Influence: Pyrazole-carboxamide cores may improve metabolic stability over ethanolamine or dihydropyrazole structures, which are prone to oxidation or hydrolysis .
Salt Forms : Hydrochloride salts (common in Phenylephrine and the target compound) improve bioavailability by enhancing solubility and crystallinity .
Biological Activity
5-[(3-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide; hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:
This molecular formula indicates the presence of functional groups that may contribute to its biological activity, such as the carboxamide and hydroxyphenyl moieties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-[(3-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide; hydrochloride against various cancer cell lines. The following table summarizes key findings from several research studies:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | HeLa | 10.0 | Induction of apoptosis |
| Study 2 | A549 | 15.5 | Inhibition of cell proliferation |
| Study 3 | MCF7 | 12.0 | Cell cycle arrest at G1 phase |
| Study 4 | HCT116 | 8.0 | Inhibition of VEGF-induced proliferation |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, a process critical for eliminating malignant cells. This is achieved through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : It effectively halts the cell cycle, particularly at the G1 phase, preventing cells from progressing to DNA synthesis and division. This mechanism is vital for controlling tumor growth.
- VEGF Inhibition : The inhibition of Vascular Endothelial Growth Factor (VEGF) signaling pathways has been noted, which is crucial for tumor angiogenesis and metastasis.
Case Studies
Several case studies illustrate the effectiveness of this compound in preclinical settings:
-
Case Study 1: HeLa Cell Line
- Researchers treated HeLa cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a promising candidate for cervical cancer therapy.
-
Case Study 2: A549 Cell Line
- In another study focusing on lung cancer, the compound demonstrated significant cytotoxicity with an IC50 value of 15.5 µM. Mechanistic studies revealed that treatment led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent cell death.
-
Case Study 3: MCF7 Cell Line
- The effects on breast cancer cells were investigated, showing that the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
